BenchChemオンラインストアへようこそ!

11-(F-Butyl)-undecanoyl carnitine

Biocompatibility Hemolysis Surfactant Toxicology

11-(F-Butyl)-undecanoyl carnitine (CAS 142674-37-1, C₂₂H₃₄F₉NO₄, MW 547.5) is the only acylcarnitine combining an undecanoic acid backbone with a terminal perfluoro-n-butyl (C₄F₉) segment. This unique architecture imparts dual hydrocarbon–fluorocarbon character: 9 equivalent ¹⁹F nuclei enable zero-background quantification in metabolic flux studies, while the fluorinated terminus provides interfacial compatibility with perfluorocarbon phases – a property absent in all-hydrocarbon acylcarnitines. Its elevated hemolytic threshold (>200 g·L⁻¹) and favorable in vivo tolerance (125–250 mg·kg⁻¹ in mice) make it a superior co-surfactant for PFC-based oxygen carriers and a precise tool for mitochondrial disorder research. Inquire now for bulk procurement and custom synthesis options tailored to your research demands.

Molecular Formula C22H34F9NO4
Molecular Weight 547.5 g/mol
CAS No. 142674-37-1
Cat. No. B12765971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(F-Butyl)-undecanoyl carnitine
CAS142674-37-1
Molecular FormulaC22H34F9NO4
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C22H34F9NO4/c1-32(2,3)15-16(14-17(33)34)36-18(35)12-10-8-6-4-5-7-9-11-13-19(23,24)20(25,26)21(27,28)22(29,30)31/h16H,4-15H2,1-3H3
InChIKeyRNMTZXRXLCKDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 11-(F-Butyl)-undecanoyl Carnitine (CAS 142674-37-1) – A Procurement-Focused Baseline Overview


11-(F-Butyl)-undecanoyl carnitine (CAS 142674-37-1) is a synthetic, partially fluorinated long-chain acylcarnitine composed of an undecanoic acid backbone esterified to L-carnitine, with a terminal perfluoro-n-butyl segment (C₄F₉) that imparts a dual hydrocarbon–fluorocarbon character absent in conventional acylcarnitines [1]. First synthesised by Nivet et al. in 1991 as part of a series of perfluoroalkylacyl carnitines, the compound’s IUPAC name is 3-(12,12,13,13,14,14,15,15,15-nonafluoropentadecanoyloxy)-4-(trimethylazaniumyl)butanoate (C₂₂H₃₄F₉NO₄, MW 547.5 g·mol⁻¹) . It belongs to the broader class of acylcarnitines that facilitate mitochondrial fatty acid transport, yet the fluorinated terminus confers unique physicochemical properties—enhanced surface activity, reduced critical micelle concentration, ¹⁹F NMR detectability, and altered biocompatibility—that distinguish it from its all-hydrocarbon counterparts [1].

Why Generic Substitution Is Inadequate When Procuring 11-(F-Butyl)-undecanoyl Carnitine


The scientific and industrial relevance of 11-(F-Butyl)-undecanoyl carnitine cannot be replicated by simple substitution with a hydrocarbon acylcarnitine (e.g., undecanoyl, palmitoyl, or stearoyl carnitine) or even with other fluorinated acylcarnitines possessing a different perfluoroalkyl-to-alkyl ratio. The perfluoro-n-butyl terminus is not a passive label—it fundamentally alters the compound’s supramolecular assembly (critical micelle concentration), interfacial tension with fluorocarbon phases, hemolytic threshold, and in vivo acute toxicity profile in a manner that is directly dependent on the fluorinated-segment length relative to the hydrocarbon segment [1]. Consequently, selecting an analog with a shorter fluorocarbon tail (e.g., a trifluoromethyl-terminated derivative) or a fully hydrocarbon chain yields a different surfactant potency, potentially misclassifies metabolic flux in tracer studies, and alters biocompatibility readouts—undermining reproducibility across academic, biomedical, and pharmaceutical research programmes [2].

Quantitative Evidence Guide: Quantifiable Differentiation of 11-(F-Butyl)-undecanoyl Carnitine from Closest Analogs


Hemolytic Threshold Elevated Beyond 200 g·L⁻¹ Relative to Hydrocarbon Acylcarnitines

Perfluoroalkylacyl carnitines bearing a terminal perfluorobutyl segment elevate the hemolysis threshold beyond 200 g·L⁻¹ when tested on human red blood cells, whereas their hydrocarbon analogs (e.g., undecanoyl carnitine and palmitoyl carnitine) induce hemolysis at substantially lower concentrations, typically in the low millimolar range [1]. This differential is attributed to the fluorinated moiety reducing membrane-disruptive insertion while preserving surface activity [1].

Biocompatibility Hemolysis Surfactant Toxicology

In Vivo Intravenous Tolerance of 125–250 mg·kg⁻¹ in Mice Distinct from Hydrocarbon Analogs

In acute intravenous toxicity studies in mice, perfluoroalkylacyl carnitines that incorporate a carnitine polar head (including the target compound class) are generally tolerated at doses between 125 and 250 mg·kg⁻¹ body weight, despite their strong surface activity [1]. By contrast, hydrocarbon acylcarnitines of comparable chain length provoke adverse effects—including hemolysis, cardiac arrhythmia, and mortality—at significantly lower doses when administered intravenously [2].

In Vivo Toxicity Intravenous Administration Preclinical Safety

Exclusive ¹⁹F NMR and ¹⁸F‑PET Tracer Capability Absent in Hydrocarbon Acylcarnitines

The nine chemically equivalent fluorine atoms on the perfluorobutyl segment endow 11-(F-Butyl)-undecanoyl carnitine with a strong, single ¹⁹F NMR resonance that is detectable against a zero-background biological matrix—a property entirely absent in all-hydrocarbon acylcarnitines such as undecanoyl carnitine or palmitoyl carnitine [1]. The same CF₃(CF₂)₃ motif enables potential ¹⁸F radiolabeling for positron emission tomography (PET) imaging of carnitine transport and metabolism in vivo, as demonstrated for structurally related fluorinated carnitine probes [1].

19F NMR PET Imaging Metabolic Tracing

Critical Micelle Concentration Reduced by Partial Fluorination vs. Hydrocarbon Acylcarnitines

Partial fluorination of the acyl chain—specifically the introduction of a C₄F₉ terminal segment—considerably decreases the critical micelle concentration (CMC) of acylcarnitine surfactants compared with their fully hydrogenated analogs, as established by surface-tension measurements across the Nivet surfactant series [1]. While exact CMC values for individual congeners were not tabulated in the available abstract, the thesis explicitly states that 'partial fluorination of the chain considerably decreases the CMC' and that the molecular area occupied by the polar head at the interface also decreases significantly [1].

Critical Micelle Concentration Surface Activity Amphiphile Design

Synthesis Yield Advantage of 44–81% in One-Step Esterification for Perfluoroalkylacyl Carnitines

The one-step synthesis of perfluoroalkylacyl carnitines—including the target 11-(F-Butyl)-undecanoyl carnitine—proceeds via direct esterification of carnitine with the corresponding perfluoroalkylacyl chloride, achieving yields of 44–81% with high purity [1]. This synthetic accessibility contrasts with multi-step protection/deprotection strategies often required for sensitive or polyunsaturated hydrocarbon acylcarnitines, where cumulative yields can fall below 30% [2].

Synthesis Efficiency Process Chemistry Scalability

Cationic Lipid Functionality for Intracellular Nucleic Acid Delivery vs. Hydrocarbon Acylcarnitines

Perfluorinated esters of alkanoyl L-carnitine, structurally encompassing 11-(F-Butyl)-undecanoyl carnitine, are explicitly claimed as cationic lipids for intracellular delivery of pharmacologically active compounds, including polynucleotides for gene therapy [1]. The perfluorinated segment enhances liposome fusion with cell membranes and reduces charge repulsion between the delivery vehicle and the nucleic acid cargo—advantages not demonstrated by non-fluorinated acylcarnitine esters [1].

Gene Delivery Cationic Lipids Transfection

Best Research and Industrial Application Scenarios for 11-(F-Butyl)-undecanoyl Carnitine Based on Quantitative Evidence


Fluorocarbon Emulsion Stabilisation for Oxygen-Carrying Blood Substitutes

The high emulsifying power towards fluorocarbons exhibited by 11-(F-Butyl)-undecanoyl carnitine, combined with its elevated hemolytic threshold (>200 g·L⁻¹) and in vivo tolerance of 125–250 mg·kg⁻¹ in mice [1], makes it a candidate co-surfactant for stabilising perfluorocarbon-based oxygen carriers. Unlike hydrocarbon acylcarnitines that lack fluorocarbon affinity, the perfluorobutyl segment provides interfacial compatibility with the fluorocarbon phase, potentially reducing Ostwald ripening and improving emulsion shelf-life [1].

¹⁹F NMR-Based Metabolic Flux Tracing in Mitochondrial Disease Models

The nine ¹⁹F nuclei on the perfluorobutyl segment provide a zero-background detection channel for quantifying carnitine uptake, β-oxidation flux, and acylcarnitine accumulation in cell and tissue models [2]. Researchers investigating mitochondrial disorders or insulin resistance can use this compound as a non-radioactive tracer, avoiding the isobaric interference problems that plague mass-spectrometry-based analysis of endogenous acylcarnitines [2].

Non-Viral Gene Delivery Vector Development

As a patent-protected perfluorinated ester of alkanoyl L-carnitine [3], 11-(F-Butyl)-undecanoyl carnitine is directly applicable to the formulation of cationic liposomes for intracellular delivery of DNA, siRNA, or mRNA. The perfluorinated moiety facilitates membrane fusion and reduces charge repulsion with nucleic acid cargo, addressing a key limitation of hydrocarbon cationic lipids that often require complex helper-lipid formulations [3].

Structure–Activity Relationship Studies of Surfactant Biocompatibility

The compound serves as a well-defined probe in systematic SAR studies examining how perfluoroalkyl segment length relative to hydrocarbon segment length influences hemolytic activity, CMC, and in vivo toxicity [1]. Its C₁₁ hydrocarbon / C₄F₉ architecture fills a specific position in the homologous series between shorter (e.g., 5-(F-Hexyl)-pentanoyl carnitine) and longer perfluorinated analogs, enabling quantitative modelling of the fluorination–biocompatibility relationship.

Quote Request

Request a Quote for 11-(F-Butyl)-undecanoyl carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.